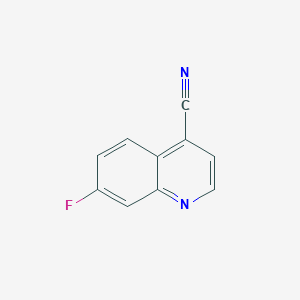

7-Fluoroquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

7-fluoroquinoline-4-carbonitrile |

InChI |

InChI=1S/C10H5FN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H |

InChI Key |

FYNXWVGTYVAHFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoroquinoline 4 Carbonitrile: Design and Execution

Retrosynthetic Analysis and Strategic Disconnections for 7-Fluoroquinoline-4-carbonitrile

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered.

Strategies Involving Fluoroquinoline Ring Construction

This approach prioritizes the formation of the core bicyclic system as the key strategic step. The nitrile group is envisioned as being present on one of the precursors. Disconnecting the quinoline (B57606) ring typically leads to two main types of precursors: an appropriately substituted aniline (B41778) and a three-carbon chain component. For this compound, this would involve a disconnection of the bonds forming the pyridine (B92270) ring fused to the fluorinated benzene (B151609) ring. This strategy often employs classic named reactions for quinoline synthesis, adapted for the specific substitution pattern required.

Strategies Involving Nitrile Group Installation

An alternative and often more flexible approach involves the late-stage introduction of the cyano group onto a pre-formed 7-fluoroquinoline (B188112) core. This retrosynthetic disconnection breaks the carbon-carbon bond between the C4 position of the quinoline and the nitrile group. This leads to a key intermediate, a 7-fluoroquinoline substituted at the 4-position with a suitable leaving group, such as a halogen or a hydroxyl group. This strategy allows for the synthesis of a common intermediate that can be diversified into various 4-substituted quinoline derivatives, including the target nitrile. A common precursor in this approach is 7-fluoroquinolin-4-ol, which can be synthesized through methods like the Gould-Jacobs reaction. nih.gov The hydroxyl group can then be converted to a more reactive species for subsequent cyanation.

Established Synthetic Routes to this compound

The practical execution of the synthetic strategies outlined above relies on well-established chemical reactions. The following sections detail specific methods for the construction of the this compound molecule.

Cyclization Reactions for Quinoline Ring Formation

These methods build the quinoline ring from acyclic or monocyclic precursors and are foundational in heterocyclic chemistry.

The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings. nih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl or another activating group. wikipedia.orgjk-sci.com To synthesize this compound via this route, one would theoretically react 2-amino-4-fluorobenzaldehyde (B111960) with a compound like malononitrile (B47326) or a related species under acidic or basic catalysis. jk-sci.com The reaction proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring. wikipedia.org Various catalysts, including mineral acids, Lewis acids, and even environmentally benign options like p-toluenesulfonic acid or iodine, have been shown to promote this reaction. organic-chemistry.org

Table 1: Illustrative Friedländer Reaction Conditions This table presents generalized conditions for the Friedländer synthesis of quinolines and is not specific to this compound due to a lack of specific literature data.

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) |

| o-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Nitrile | p-Toluenesulfonic acid | Solvent-free (MW) | - |

| o-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Nitrile | Iodine | - | - |

| o-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Nitrile | Neodymium(III) Nitrate | - | - |

Data adapted from various sources on Friedländer synthesis. organic-chemistry.org

The Povarov reaction is another powerful tool for quinoline synthesis, classified as a formal [4+2] cycloaddition. wikipedia.org It typically involves the reaction of an aniline, an aldehyde, and an activated alkene in the presence of a Lewis acid catalyst. wikipedia.orgicm.edu.pl For the synthesis of a 7-fluoroquinoline derivative, 3-fluoroaniline (B1664137) would be a logical starting material. The reaction proceeds through the in-situ formation of an aromatic imine from the aniline and aldehyde, which then undergoes an aza-Diels-Alder reaction with the alkene. wikipedia.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. beilstein-journals.org A variety of oxidizing agents can be employed for this aromatization step, with manganese dioxide being a common choice. beilstein-journals.org

A variation of the Povarov reaction involves a three-component cascade using anilines, aldehydes, and alkenes to directly form quinolines. researchgate.net Furthermore, novel iodine-mediated formal [3+2+1] cycloaddition reactions have been developed, expanding the scope of Povarov-type reactions for quinoline synthesis from methyl ketones, anilines, and styrenes. researchgate.netorganic-chemistry.org

Table 2: Components of a Povarov Reaction for Fluoroquinoline Synthesis This table outlines the general components that would be used in a Povarov reaction to generate a fluoroquinoline skeleton.

| Component | Example | Role |

| Aniline Derivative | 3-Fluoroaniline | Forms the benzene portion of the quinoline and provides the nitrogen atom. |

| Aldehyde | Benzaldehyde | Reacts with the aniline to form the imine. |

| Activated Alkene | Ethyl vinyl ether | Acts as the dienophile in the cycloaddition. |

| Catalyst | Lewis Acid (e.g., Boron trifluoride) | Activates the imine for cycloaddition. wikipedia.org |

Metal-Catalyzed Cycloaddition Strategies

The fundamental quinoline framework can be assembled through various metal-catalyzed cycloaddition reactions. While not typically producing this compound in a single step, these methods are foundational for creating the core scaffold, which is then elaborated in subsequent functionalization steps. A prominent strategy is the dehydrogenative [4+2] cycloaddition, where transition metals catalyze the reaction between anilines and unsaturated partners like alkenes or alkynes.

Iron-catalyzed [4+2] cycloaddition reactions, for instance, have been developed for quinoline synthesis using air as a sustainable terminal oxidant. nih.gov In these processes, an N-alkylaniline reacts with an alkene or alkyne in the presence of an iron catalyst and an acid co-catalyst, such as acetic acid, to yield the quinoline derivative. nih.gov This approach is notable for producing water as the only significant byproduct. nih.gov Similarly, nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes provide an efficient route to hydroisoquinolines, which can be subsequently aromatized to the quinoline scaffold. williams.edu These metal-catalyzed methods offer advantages over traditional thermal Diels-Alder reactions by proceeding under milder conditions and accommodating a broader range of functional groups. williams.edu

| Cycloaddition Strategy | Metal Catalyst | Reactants | Key Features |

| Dehydrogenative [4+2] Cycloaddition | Iron (Fe) salts | N-Alkyl anilines + Alkenes/Alkynes | Uses air as terminal oxidant; produces water as a byproduct. nih.gov |

| Intramolecular [4+2] Cycloaddition | Nickel(0) complexes | Nitrogen-containing dienynes | Proceeds under mild conditions; forms hydroisoquinolines that can be aromatized. williams.edu |

| [4+2] Annulation | Gold (Au) catalysts | Terminal arylynes + Nitrones | Provides access to functionalized quinoline derivatives. mdpi.com |

Functionalization of Pre-formed Quinoline Scaffolds

Once the basic quinoline ring system is in place, the introduction of the specific fluoro and cyano groups at positions 7 and 4, respectively, is achieved through targeted functionalization reactions. This typically involves a multi-step sequence where precursors are selectively modified.

Electrophilic Fluorination of Quinoline Intermediates

Introducing a fluorine atom at the C7 position of a quinoline ring can be accomplished via electrophilic fluorination. This process involves the reaction of a quinoline intermediate with a source of electrophilic fluorine ("F+"). A common and effective reagent for this purpose is N-fluorodibenzenesulfonimide (NFSI) or commercial reagents like Selectfluor®. researchgate.netnih.gov

The direct C-H fluorination of quinolines presents a significant challenge regarding regioselectivity. nih.gov The quinoline ring has multiple sites susceptible to electrophilic attack, and controlling the reaction to favor the C7 position often requires specific strategies. The intrinsic reactivity of the quinoline nucleus can be influenced by the reaction conditions and the presence of directing groups. researchgate.net For example, using an amide group at the C8 position can direct halogenation to the C7 position. researchgate.net The mechanism of these reactions can be complex, sometimes involving single-electron transfer (SET) pathways initiated by photoredox or other catalysts, which generate radical intermediates. nih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) for Fluoro-Introduction

An alternative and powerful strategy for introducing the fluorine atom is through nucleophilic aromatic substitution (SNAr). In this approach, a quinoline precursor bearing a good leaving group (such as a chloro, bromo, or nitro group) at the C7 position is reacted with a nucleophilic fluoride (B91410) source.

The SNAr mechanism is particularly well-suited for heteroaromatic systems like quinoline, which are electron-deficient and can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The reaction rate is highly dependent on the ability of the aromatic ring to accommodate the negative charge and the nature of the leaving group. Interestingly, in SNAr reactions, fluoride itself is a highly effective leaving group, often more so than other halogens, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom already on the ring, rather than the departure of the leaving group. stackexchange.comrsc.org To introduce fluorine, a leaving group like a nitro group (-NO2) or a different halogen (e.g., -Cl) is displaced by a fluoride ion (F-), often from sources like potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of these reactions can be enhanced by using anhydrous tetraalkylammonium fluoride salts (e.g., Me₄NF) and aprotic polar solvents like DMSO or DMF. nih.govnih.gov

Cyano-Functionalization via Nucleophilic Substitution

The introduction of the carbonitrile (cyano) group at the C4 position is a key step. One common method is the nucleophilic substitution of a 4-haloquinoline intermediate, such as 4-chloro-7-fluoroquinoline. mdpi.com This reaction typically involves heating the substrate with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent. chemguide.co.ukchemistrystudent.com The cyanide ion (CN⁻) acts as the nucleophile, displacing the halide at the C4 position. researchgate.net

Another classic and effective method is the Sandmeyer reaction. This procedure begins with a 4-amino-7-fluoroquinoline precursor. The amino group is first converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) catalyst, which facilitates the displacement of the diazonio group and installation of the nitrile. researchgate.net This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. researchgate.net

| Cyanation Method | Precursor | Reagents | Key Features |

| Nucleophilic Substitution | 4-Halo-7-fluoroquinoline | KCN or NaCN, polar solvent | Direct displacement of a halide by a cyanide nucleophile. chemguide.co.uk |

| Sandmeyer Reaction | 4-Amino-7-fluoroquinoline | 1. NaNO₂, H⁺ 2. CuCN | Conversion of an amino group to a cyano group via a diazonium intermediate. researchgate.net |

Palladium-Catalyzed Cyanoation Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, and palladium-catalyzed cyanation is a premier method for introducing nitrile groups onto aromatic and heteroaromatic rings. This approach is highly applicable to the synthesis of this compound from a 4-halo-7-fluoroquinoline precursor (where the halogen is typically Br or Cl).

These reactions involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to simple alkali metal cyanides. The latter is often favored in industrial settings for safety reasons. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., dppf, XPhos) is crucial for achieving high yields and good functional group tolerance.

Emerging and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of quinoline derivatives. These emerging approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. researchgate.netnih.gov This technique has been successfully applied to various steps in quinoline synthesis, including nucleophilic aromatic substitution reactions. nih.gov

The use of nanocatalysts is another significant advancement. acs.org Nanoparticles, often based on metals like iron, copper, or nickel, offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. nih.govnih.gov A key advantage of many nanocatalyst systems is their potential for recovery and reuse over multiple reaction cycles, which reduces cost and waste. nih.gov Furthermore, these catalysts can enable reactions to be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. nih.gov For example, magnetic nanoparticles (e.g., Fe₃O₄) can be easily separated from the reaction mixture using an external magnet, simplifying purification. nih.gov

These green methodologies, including microwave-assisted protocols and the application of recyclable nanocatalysts, represent the forefront of synthetic chemistry, offering more economical and environmentally responsible pathways to valuable compounds like this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is paramount for developing sustainable and environmentally benign processes. Key areas of focus include the use of alternative reaction media and catalytic systems.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. For the synthesis of quinoline systems, microwave irradiation has emerged as a powerful tool in promoting solvent-free transformations. While a specific solvent-free synthesis of this compound is not extensively documented, related syntheses of 3-cyano-4-quinolone derivatives have been achieved with high efficiency. rsc.org For instance, the DABCO-mediated decarboxylative cyclization of isatoic anhydrides with various acetonitriles under microwave irradiation provides a metal-free and solvent-free approach to the quinolone core. rsc.org Adapting this methodology to a suitable 7-fluoro-substituted isatoic anhydride (B1165640) could present a viable route to a precursor of this compound.

Table 1: Potential Solvent-Free Approach for a Related Quinolone Core

| Reactants | Catalyst/Mediator | Conditions | Product Type | Reference |

| Isatoic Anhydride, Aroylacetonitrile | DABCO | Microwave, 80 °C, 30 min | 3-Cyano-4-quinolone | rsc.org |

This table illustrates a representative solvent-free method for a related compound class, suggesting a potential pathway for this compound synthesis.

Aqueous Medium Syntheses

Water is the most desirable green solvent due to its non-toxicity, availability, and safety. The synthesis of quinoline derivatives in aqueous media often presents challenges due to the poor solubility of many organic substrates. However, the development of water-tolerant catalysts and reaction conditions has paved the way for aqueous-based syntheses. For example, the synthesis of quinoline-4-carboxylic acids has been achieved in water using catalysts like Ytterbium perfluorooctanoate. While not a direct synthesis of the nitrile, the successful use of water as a solvent in related quinoline syntheses highlights its potential. The conversion of a carboxylic acid or a related functional group at the 4-position to a nitrile is a feasible subsequent transformation.

Heterogeneous Catalysis for this compound Production

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced waste generation. Zeolites and functionalized zirconia have been explored for the synthesis of quinolines and fluoroquinolones. ijbpas.comrsc.org For instance, zirconia sulfuric acid (ZrSA) has been employed as a highly efficient and recyclable nanocatalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, demonstrating the utility of heterogeneous catalysts in fluoroquinolone synthesis. ijbpas.com A similar catalytic system could potentially be adapted for the construction of the 7-fluoroquinoline core, which could then be further functionalized to the 4-carbonitrile.

Table 2: Example of Heterogeneous Catalysis in Fluoroquinolone Synthesis

| Reactant | Catalyst | Key Advantage | Product Class | Reference |

| 7-halo-6-fluoroquinolone-3-carboxylic acid | Zirconia Sulfuric Acid (ZrSA) | Recyclable, High Yield, Short Reaction Time | Fluoroquinolone derivatives | ijbpas.com |

This table showcases the application of a heterogeneous catalyst in a related fluoroquinolone synthesis, indicating potential for the synthesis of this compound.

Photoredox and Electrochemical Synthesis Pathways

Photoredox and electrochemical methods offer unique, mild, and often highly selective routes for the synthesis of complex organic molecules by accessing reactive intermediates under ambient conditions.

Visible-light photoredox catalysis has been successfully applied to the synthesis of various quinoline derivatives. rsc.org For example, the photocatalytic aerobic oxidation of indoles followed by a base-promoted Camps cyclization using a ruthenium catalyst under blue LED irradiation affords 4-quinolones. rsc.org The functional group tolerance of these methods suggests that a suitably substituted indole (B1671886) could serve as a precursor for a 7-fluoro-4-quinolone, which could then be converted to the desired 4-carbonitrile. Recent reviews highlight the growing importance of photoredox catalysis for C-H functionalization, which could offer novel disconnections for the synthesis of substituted quinolines. beilstein-journals.org

Electrochemical synthesis provides an alternative reagent-free method for conducting redox reactions. The electrochemical synthesis of quinolines has been reported, for instance, through the intramolecular oxidative annulation of N-substituted o-aminophenylacetylenes. rsc.org This approach avoids the need for external oxidants and proceeds under mild conditions. While a specific application to this compound is yet to be reported, the versatility of electrochemical methods makes it a promising avenue for future exploration.

Flow Chemistry Applications for Scalable Production

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of active pharmaceutical ingredients and fine chemicals. scielo.brnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.gov

The synthesis of fluorinated organic compounds, in particular, can benefit from flow chemistry by enabling the safe handling of reactive fluorinating reagents. nih.gov While a dedicated flow synthesis for this compound is not described in the literature, the multi-step synthesis of other complex heterocyclic drugs has been successfully translated to continuous flow processes. scielo.br A potential flow process for this compound would likely involve the telescoped synthesis from a suitable aniline derivative through cyclization and subsequent functional group manipulations in a series of connected flow reactors.

Mechanistic Investigations of this compound Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new, more efficient transformations. The synthesis of the quinoline core often proceeds through well-established named reactions such as the Conrad-Limpach or Gould-Jacobs reactions. nih.gov

For modern methods, mechanistic studies often involve a combination of experimental techniques and computational modeling. For instance, in photoredox-catalyzed reactions, mechanistic investigations would focus on the single-electron transfer (SET) processes, the nature of the generated radical intermediates, and the subsequent cyclization and aromatization steps.

In the context of metal-free syntheses, such as the tandem amination and Michael addition for N-substituted-4-quinolones, the proposed mechanism involves the initial formation of an enamine intermediate followed by an intramolecular SNAr reaction. rsc.org The presence of the fluorine atom at the 7-position in this compound would influence the electron density of the aromatic ring, potentially affecting the rates and regioselectivity of cyclization and substitution reactions. Detailed mechanistic studies, likely involving kinetic analysis and DFT calculations, would be necessary to fully elucidate the electronic effects of the fluorine substituent on the various steps of the synthetic sequence.

Reactivity Profile of the Nitrile Group in this compound

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This inherent electrophilicity is the cornerstone of its reactivity.

Nucleophilic Addition Reactions

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, to the nitrile group represents a powerful method for carbon-carbon bond formation. The reaction proceeds via nucleophilic attack on the electrophilic nitrile carbon to form an intermediate imine anion. This intermediate is not isolated but is hydrolyzed upon aqueous workup to yield a ketone. pressbooks.publumenlearning.com For instance, the addition of a Grignard reagent to this compound would be expected to produce a 4-acyl-7-fluoroquinoline derivative after hydrolysis. lumenlearning.com The mechanism involves the initial formation of a magnesium salt of the imine, which is then converted to the ketone. pressbooks.pub

Reduction Pathways (e.g., to Amines, Aldehydes)

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the reducing agent employed.

Reduction to Primary Amines: Strong hydride donors like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. masterorganicchemistry.comlibretexts.org The reaction involves the successive nucleophilic addition of two hydride ions to the nitrile carbon. nih.gov The initial addition forms an imine anion, which is then further reduced to a dianion intermediate. Subsequent quenching with water protonates the dianion to yield the corresponding aminomethylquinoline. masterorganicchemistry.comlibretexts.org This pathway converts this compound into (7-fluoroquinolin-4-yl)methanamine.

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. quora.com DIBAL-H delivers a single hydride to the nitrile, forming an aluminum-imine intermediate. quora.com Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Upon aqueous workup, it is hydrolyzed to afford 7-fluoroquinoline-4-carbaldehyde. masterorganicchemistry.com

Table 1: Reduction Reactions of the Nitrile Group

| Starting Material | Reagent | Product | Product Type |

|---|

Cycloaddition Reactions Involving the Nitrile Moiety

The most significant cycloaddition reaction for nitriles is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction, often catalyzed by metal salts (like those of zinc or tin) or performed under thermal conditions, is a highly reliable method for synthesizing 5-substituted tetrazoles. core.ac.uknih.gov When applied to this compound, reaction with an azide (B81097) source such as sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium (B1175870) salt would yield 4-(1H-tetrazol-5-yl)-7-fluoroquinoline. nih.govnih.gov Tetrazoles are considered bioisosteres of carboxylic acids, making this transformation particularly relevant in medicinal chemistry. researchgate.netbeilstein-journals.org

Hydrolysis and Amidation of the Nitrile Functionality

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds through an intermediate carboxamide (or simply amide), which is subsequently hydrolyzed further. chemistrysteps.comweebly.com

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with an aqueous acid (e.g., HCl, H₂SO₄) first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon. chemistrysteps.com Nucleophilic attack by water leads to the formation of 7-fluoroquinoline-4-carboxamide. Continued heating under acidic conditions then hydrolyzes the amide to produce 7-fluoroquinoline-4-carboxylic acid and an ammonium salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: Alternatively, refluxing with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This initially forms the intermediate 7-fluoroquinoline-4-carboxamide, which is then hydrolyzed to the carboxylate salt (e.g., sodium 7-fluoroquinoline-4-carboxylate). chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. libretexts.org

Reactivity Profile of the Fluoro Group in this compound

The fluorine atom at the C-7 position of the quinoline ring is susceptible to displacement by nucleophiles through a specific mechanism known as nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinoline ring is an electron-deficient aromatic system. This electron deficiency is further enhanced by the strong electron-withdrawing nature of the nitrile group at the C-4 position. This electronic arrangement activates the ring towards nucleophilic attack, particularly at positions ortho and para to the activating groups. The fluorine atom at C-7 is favorably positioned to be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. frontiersin.orgsemanticscholar.org

The SNAr reaction proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing quinoline nitrogen and the C-4 nitrile group. In the second step, the fluoride ion is eliminated as the leaving group, restoring the aromaticity of the ring.

Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens like chlorine. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon more electrophilic. masterorganicchemistry.com A wide variety of nucleophiles can be employed, with amines, alkoxides, and thiolates being common examples. For instance, reacting this compound with various primary or secondary amines (e.g., piperidine, morpholine) would readily yield the corresponding 7-aminoquinoline-4-carbonitrile derivatives. frontiersin.orgnih.govresearchgate.net

Table 2: Representative SNAr Reactions at the C-7 Position

| Starting Material | Nucleophile | Product |

|---|---|---|

| This compound | Ammonia (NH₃) | 7-Aminoquinoline-4-carbonitrile |

| This compound | Piperidine | 7-(Piperidin-1-yl)quinoline-4-carbonitrile |

| This compound | Morpholine | 7-(Morpholin-4-yl)quinoline-4-carbonitrile |

| This compound | Sodium Methoxide (NaOMe) | 7-Methoxyquinoline-4-carbonitrile |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the direct use of the C7-F bond of this compound in these reactions is challenging due to the high strength of the carbon-fluorine bond, the quinoline core provides a platform for such transformations, typically by utilizing more reactive halogen leaving groups at various positions.

The reactivity of halogens on the quinoline ring system is highly dependent on their position. Studies on related dihaloquinolines provide significant insight into the regioselectivity of these reactions. For instance, in Suzuki cross-coupling reactions involving 4,7-dichloroquinoline, the C4 position is more reactive than the C7 position. However, if the substrate is 7-chloro-4-iodoquinoline, the coupling occurs with high regioselectivity at the C4 position, demonstrating the superior reactivity of iodine over chlorine as a leaving group. researchgate.net This suggests that for efficient cross-coupling at the C7 position of a 4-cyanoquinoline, a starting material like 7-bromo or 7-iodo-quinoline-4-carbonitrile would be preferable to the fluoro analogue.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. nih.govnih.gov It is a robust method for creating C-C bonds. For a substrate like 7-haloquinoline-4-carbonitrile, this reaction would enable the introduction of various aryl or vinyl groups at the C7 position, assuming a suitable leaving group (Br, I) is present.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This method is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgorganic-chemistry.org For a 7-haloquinoline-4-carbonitrile (where halo is Br or I), this reaction would install an alkynyl substituent at the C7 position. The regioselectivity follows similar principles to the Suzuki coupling, with more reactive halogens being preferentially substituted. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org While direct amination via C-F bond activation is difficult, this reaction would be highly effective on a 7-bromo or 7-chloro analogue of the title compound, allowing for the introduction of a wide array of primary and secondary amines at the C7 position. beilstein-journals.orgrsc.org

Table 1: Predicted Regioselectivity and Feasibility of Cross-Coupling Reactions on Halo-quinoline-4-carbonitriles This table is based on established principles of cross-coupling reactivity and studies on analogous quinoline systems.

| Reaction | Substrate | Coupling Partner | Predicted Primary Product | Feasibility Notes |

|---|---|---|---|---|

| Suzuki Coupling | 7-Bromoquinoline-4-carbonitrile | Arylboronic acid | 7-Arylquinoline-4-carbonitrile | High. C-Br bond is a standard substrate for Suzuki coupling. |

| Sonogashira Coupling | 7-Iodoquinoline-4-carbonitrile | Terminal alkyne | 7-Alkynylquinoline-4-carbonitrile | High. C-I bond is highly reactive in Sonogashira couplings. |

| Buchwald-Hartwig | 7-Chloroquinoline-4-carbonitrile | Secondary Amine | 7-(Dialkylamino)quinoline-4-carbonitrile | Moderate to High. Requires appropriate ligand/catalyst system for C-Cl activation. |

Reductive Defluorination Strategies

Reductive defluorination involves the cleavage of a C-F bond and its replacement with a C-H bond. This transformation is synthetically challenging due to the high dissociation energy of the C-F bond, which is the strongest single bond to carbon.

Strategies for reductive defluorination often require harsh conditions, such as the use of potent reducing agents like hydrated electrons generated through photolysis or radiolysis. While effective for certain per- and polyfluoroalkyl substances (PFAS), these methods are often not selective and may not be compatible with other functional groups present in a complex molecule like this compound.

Catalytic methods using transition metal complexes (e.g., with cobalt) have also been explored for the defluorination of specific fluorinated compounds. However, there are currently no widely established, general methods for the selective reductive defluorination of aryl fluorides under mild conditions that would be applicable to this compound without affecting the nitrile or the quinoline ring system. Therefore, converting the 7-fluoro group to a 7-hydro group represents a significant synthetic hurdle.

Electrophilic and Nucleophilic Reactivity of the Quinoline Core of this compound

Ring Functionalization through Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com In the quinoline system, the pyridine ring is electron-deficient due to the electronegative nitrogen atom and is thus strongly deactivated towards electrophilic attack. Consequently, EAS reactions on quinoline preferentially occur on the electron-richer benzene ring, at positions C5 and C8. masterorganicchemistry.com

In this compound, the situation is more complex. The entire ring system is significantly deactivated by two powerful electron-withdrawing groups: the quinoline nitrogen and the C4-nitrile group. Furthermore, the C7-fluorine atom, while being an ortho-, para-director, is also a deactivating group. The combined effect of these features makes the molecule highly resistant to electrophilic attack. Reactions such as nitration or sulfonation would require extremely harsh conditions (e.g., strong acids and high temperatures), and yields are expected to be low. libretexts.orglibretexts.org If a reaction were to occur, substitution would be directed by the fluorine atom to the ortho positions (C6 and C8), with C8 being the more likely site due to the general substitution pattern of quinolines.

Nucleophilic Attack on the Quinoline Ring System

In stark contrast to its inertness towards electrophiles, the this compound scaffold is highly susceptible to nucleophilic attack. This reactivity is twofold:

Nucleophilic Aromatic Substitution (SNAr) at C7: The fluorine atom at the C7 position is activated towards displacement by nucleophiles. This is a common and highly effective strategy for modifying fluoroquinolones. capes.gov.br The electron-withdrawing nature of the quinoline ring system facilitates the formation of the stabilizing Meisenheimer intermediate required for the SNAr mechanism. A wide variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the C7-fluorine to yield diverse derivatives. asm.org

Nucleophilic Attack at C2/C4: The pyridine ring of quinoline is inherently electron-poor and can be attacked by strong nucleophiles, particularly at the C2 and C4 positions. In this compound, the potent electron-withdrawing nitrile group at C4 makes this position exceptionally electrophilic and prone to attack by nucleophiles. However, direct addition to the ring is often less synthetically exploited than the substitution at C7.

Derivatization Strategies for Analogues of this compound

Synthesis of Substituted Fluoroquinoline Derivatives

The most prevalent and successful strategy for synthesizing analogues of this compound is through the nucleophilic aromatic substitution of the C7-fluorine atom. This pathway offers a straightforward and modular approach to a vast library of compounds, which is a cornerstone of drug discovery programs involving the fluoroquinolone scaffold. nih.govmdpi.com By reacting this compound with different amines, thiols, or alcohols, the properties of the resulting molecule can be systematically tuned. For example, the introduction of various substituted piperazine (B1678402) rings at the C7 position is a well-known strategy to enhance antibacterial potency and spectrum. nih.govnih.gov

Table 2: Synthesis of 7-Substituted Quinoline-4-carbonitrile (B1295981) Derivatives via Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Class | Resulting C7-Substituent | Product Class | Reference Example |

| Piperazine | Secondary Amine | Piperazin-1-yl | 7-(Piperazin-1-yl)quinoline-4-carbonitrile | nih.gov |

| Morpholine | Secondary Amine | Morpholino | 7-Morpholinoquinoline-4-carbonitrile | capes.gov.br |

| Ethanolamine | Primary Amine/Alcohol | 2-Hydroxyethylamino | 7-((2-Hydroxyethyl)amino)quinoline-4-carbonitrile | nih.gov |

| Thiophenol | Thiol | Phenylthio | 7-(Phenylthio)quinoline-4-carbonitrile | capes.gov.br |

| Sodium Methoxide | Alkoxide | Methoxy | 7-Methoxyquinoline-4-carbonitrile | asm.org |

Chemical Reactivity and Derivatization of 7 Fluoroquinoline 4 Carbonitrile

Creation of Heterocyclic Fused Systems from this compound

The nitrile functionality at the C4 position of the quinoline ring is a key electrophilic center that can participate in cyclocondensation reactions with various dinucleophilic reagents to afford a diverse range of fused heterocyclic systems. These reactions typically involve an initial nucleophilic attack on the carbon atom of the nitrile group, followed by an intramolecular cyclization and subsequent aromatization to yield stable, polycyclic aromatic compounds.

While direct experimental data on the use of this compound in the synthesis of fused heterocyclic systems is limited in publicly available literature, the reactivity of analogous compounds, such as those bearing a leaving group adjacent to the nitrile, provides a strong basis for predicting its synthetic utility. The general strategy involves the reaction of the quinoline-4-carbonitrile scaffold with binucleophiles, leading to the formation of a new heterocyclic ring fused at the c-face of the quinoline core.

One of the most common and well-established methods for constructing fused pyrazole (B372694) rings on a quinoline scaffold involves the reaction of a cyano-substituted quinoline with hydrazine (B178648) or its derivatives. For instance, research on related 2-chloro-3-cyanoquinolines has demonstrated their successful conversion into 3-amino-1H-pyrazolo[3,4-b]quinolines upon treatment with an excess of hydrazine hydrate. This reaction proceeds through an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinyl intermediate onto the adjacent nitrile group.

Similarly, the synthesis of pyrazolo[4,3-c]quinoline derivatives has been achieved starting from 4-chloro-3-cyanoquinolines. In these reactions, the chlorine atom at the C4 position acts as a leaving group, facilitating the initial attack by a nucleophile, which can be a precursor to the fused ring. While this compound lacks a leaving group at an adjacent position, the electrophilicity of the C4-nitrile could potentially be exploited in reactions with potent nucleophiles under specific conditions to construct fused systems.

For example, a plausible, albeit currently undocumented, pathway for the synthesis of a pyrazolo[4,3-c]quinoline system from this compound could involve a reaction with hydrazine. This would theoretically lead to the formation of a 3-amino-7-fluoro-1H-pyrazolo[4,3-c]quinoline. The reaction would likely require elevated temperatures and a suitable solvent to proceed.

The following table outlines a representative synthesis of a fused pyrazoloquinoline system from a related cyano-substituted quinoline, illustrating the general conditions and outcomes of such transformations.

Interactive Data Table: Synthesis of a Fused Pyrazoloquinoline

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Chloro-3-cyanoquinoline | Hydrazine hydrate | Ethanol | Reflux | 3-Amino-1H-pyrazolo[3,4-b]quinoline | Not Reported |

| 4-Chloro-3-cyanoquinoline | Hydrazine hydrate | N/A | N/A | 3-Amino-1H-pyrazolo[4,3-c]quinoline | Not Reported |

Note: The data in this table is based on analogous reactions of chloro-cyano-quinolines as direct synthesis data for this compound was not found in the searched literature.

The creation of other fused heterocyclic systems, such as triazoles or pyrimidines, from this compound would likely follow similar principles of cyclocondensation with appropriate dinucleophilic partners. For instance, reaction with sodium azide (B81097) could potentially lead to the formation of a fused tetrazole ring, a common bioisostere for a carboxylic acid group. However, such transformations would require experimental validation to establish their feasibility and optimize the reaction conditions. The presence of the fluorine atom at the 7-position is generally expected to be stable under these conditions and could contribute to the biological and physicochemical properties of the resulting fused heterocyclic compounds.

Computational and Theoretical Investigations of 7 Fluoroquinoline 4 Carbonitrile

Electronic Structure and Molecular Orbital Analysis of 7-Fluoroquinoline-4-carbonitrile

The electronic properties of quinoline (B57606) derivatives are fundamental to understanding their reactivity, stability, and potential applications. Density Functional Theory (DFT) is a powerful and widely used computational method for these investigations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

A computational study of this compound would calculate the energies of these orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For related fluoroquinolone structures, these calculations are standard and provide valuable information on their electronic behavior.

Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Analysis of this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the current literature.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound would be analyzed to understand its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. Different colors on the MEP map represent regions of varying electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrile group, as well as the fluorine atom, due to their high electronegativity. The hydrogen atoms on the aromatic rings would be expected to show positive potential. This information is critical for predicting how the molecule would interact with other molecules or biological targets.

Aromaticity and Stability Assessments of the Quinoline Core

The stability of the quinoline core in this compound would be assessed by calculating its aromaticity. Aromaticity is a key concept in organic chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used to quantify the degree of aromaticity.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, providing valuable data for the identification and characterization of a compound.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) for this compound would be calculated using DFT. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups.

For this compound, characteristic vibrational frequencies would be expected for the C-F stretching, the C≡N stretching of the nitrile group, and the various C-H and C=C stretching and bending modes of the quinoline ring system. For instance, Raman spectroscopy has been shown to be a useful tool for characterizing fluoroquinolones, with specific peaks assigned to the C-F bond. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| C≡N Stretch | ||

| C-F Stretch | ||

| Quinoline Ring C=C Stretch | ||

| Aromatic C-H Stretch |

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the current literature.

Electronic Excitation Energy Calculations (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. These calculations provide information about the electronic transitions between molecular orbitals upon absorption of light.

A TD-DFT study of this compound would predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, corresponding to the π→π* and n→π* transitions within the aromatic system. Furthermore, by optimizing the geometry of the first excited state, it would be possible to predict the fluorescence emission spectrum, providing insights into the molecule's photophysical properties. Such studies are essential for applications in materials science and as fluorescent probes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structural elucidation. For this compound, methods like Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F). These predictions are crucial for assigning experimental spectra and verifying the compound's structure.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For instance, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can provide more accurate predictions by considering the molecule's dynamic conformational states, often derived from Molecular Dynamics simulations. nih.gov The chemical shifts are calculated for various snapshots along a trajectory and then averaged. nih.gov

The ¹⁹F nucleus is particularly noteworthy. Its high sensitivity and large chemical shift range make ¹⁹F NMR an excellent probe for studying molecular interactions and electronic environments. mdpi.com Computational studies on similar fluoroquinolones have shown that the ¹⁹F chemical shift is highly sensitive to changes in the surrounding chemical environment, including solvent effects and intermolecular interactions. mdpi.com Theoretical calculations can predict these shifts, offering a way to correlate changes in the ¹⁹F signal with specific molecular events. mdpi.com

Table 1: Predicted NMR Chemical Shifts for this compound This table is illustrative, based on typical computational outputs for similar structures. Actual values would be derived from specific DFT calculations (e.g., using B3LYP functional and a suitable basis set like 6-311+G(d,p)) relative to a standard (e.g., TMS for ¹H and ¹³C).

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| H-2 | ¹H | ~8.8 |

| H-3 | ¹H | ~7.9 |

| H-5 | ¹H | ~8.2 |

| H-6 | ¹H | ~7.6 |

| H-8 | ¹H | ~8.0 |

| C-4 (CN) | ¹³C | ~117 |

| C-7 (C-F) | ¹³C | ~165 (JCF ≈ 250 Hz) |

| F-7 | ¹⁹F | ~ -110 |

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are instrumental in dissecting the complex reaction mechanisms involved in the synthesis of quinoline derivatives. These computational studies provide a molecular-level understanding of reaction pathways, energetics, and the roles of catalysts.

Transition State Characterization in Synthetic Transformations

The synthesis of the 4-quinolone core, a structure closely related to this compound, often involves intricate, multi-step reactions. nih.gov Quantum chemical calculations are used to locate and characterize the transition state (TS) for each elementary step of a proposed reaction mechanism. The TS represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate. For example, in metal-catalyzed cyclization reactions to form the quinolone ring, computational models can identify the geometry, energy, and vibrational frequencies of the transition states involved in key bond-forming events.

Catalytic Cycle Modeling for this compound Reactions

Many modern synthetic routes to quinolones employ transition-metal catalysts, including those based on nickel, gold, or cobalt. nih.gov Quantum chemical methods can model the entire catalytic cycle. For instance, a nickel-catalyzed synthesis of a 4-quinolone could be modeled as follows: nih.gov

Oxidative Addition : The cycle may initiate with the oxidative addition of an anhydride (B1165640) to a Ni(0) complex. nih.gov

Decarboxylation & Coordination : The resulting Ni(II) intermediate undergoes decarboxylation and coordinates with an alkyne. nih.gov

Insertion : The alkyne then inserts into the acyl-nickel bond. nih.gov

Reductive Elimination : The final step is a reductive elimination event that forms the desired quinolone product and regenerates the Ni(0) catalyst, allowing the cycle to begin anew. nih.gov

Computational modeling of each stage provides detailed electronic and structural information, helping to rationalize experimental observations and guide the development of more efficient catalytic systems.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying static structures and reactions, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time.

Solvent Effects on this compound Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations model this compound surrounded by explicit solvent molecules (e.g., water, DMSO) to study these effects. The simulation tracks the movements of all atoms over time, governed by a molecular force field. nih.gov

Conformational Landscapes and Energy Minima

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is a computational method used to identify the stable spatial arrangements of a molecule, known as conformers, and to determine their relative energies. By exploring the molecule's potential energy surface, researchers can identify the low-energy, or most probable, conformations.

This process typically involves systematic or stochastic searches of the conformational space. The energies of the resulting conformers are then calculated using quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics force fields. The results are often visualized as a conformational landscape, where energy minima represent the most stable conformers.

For this compound, such an analysis would reveal the rotational barriers and preferred orientations of the cyano group relative to the quinoline ring system. This information is crucial for understanding how the molecule might present itself to a biological target. Despite the importance of this data, specific studies detailing the conformational energies and geometries for this compound have not been reported.

Table 1: Hypothetical Conformational Energy Data for this compound

Due to the absence of published research, the following table is a hypothetical representation of what a conformational analysis might yield. The values presented are for illustrative purposes only and are not based on experimental or calculated data.

| Conformer ID | Dihedral Angle (C3-C4-C≡N) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 0° | 0.00 | 75.2 |

| Conf-2 | 180° | 1.50 | 24.8 |

Note: This table is for illustrative purposes only.

Computational Ligand-Target Interactions: Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, which is typically a protein or a nucleic acid. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. rsc.orgresearchgate.net The primary goals of docking are to predict the binding mode and to estimate the binding affinity, often expressed as a scoring function or in terms of binding energy. researchgate.netnih.gov

Fluoroquinolones, a class of compounds related to this compound, are well-known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. nih.gov Computational docking studies on various fluoroquinolone derivatives have been performed to understand their interactions with the active sites of these enzymes. nih.govnih.govrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. researchgate.net

Furthermore, interactions with other biological macromolecules, such as plasma proteins and nucleic acids, can also be investigated using these methods. nih.govfrontiersin.org For instance, the binding of a compound to plasma proteins can affect its bioavailability and distribution in the body. nih.gov

In the absence of specific research on this compound, it is not possible to provide a detailed account of its predicted interactions with specific biological targets. A dedicated study would be required to perform docking simulations and calculate the binding affinities for relevant proteins or nucleic acid structures.

Table 2: Hypothetical Docking Results for this compound with Bacterial DNA Gyrase

The following table is a hypothetical representation of potential docking results. The data presented here is for illustrative purposes only and is not derived from actual computational studies on this compound.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| E. coli DNA Gyrase Subunit A | 2XCT | -8.5 | Ser83, Asp87, Gly77 |

| S. aureus DNA Gyrase Subunit A | 2XCS | -8.2 | Ser84, Asp88, Gly78 |

Note: This table is for illustrative purposes only.

Applications of 7 Fluoroquinoline 4 Carbonitrile in Chemical Synthesis and Materials Science

Building Block in Complex Chemical Synthesis

The strategic placement of the fluoro and cyano groups on the quinoline (B57606) scaffold makes 7-Fluoroquinoline-4-carbonitrile a highly sought-after intermediate in synthetic organic chemistry. The electron-withdrawing nature of these groups activates the quinoline ring, facilitating a range of chemical transformations.

Precursor to Quinolone Derivatives

One of the primary applications of this compound is as a precursor for the synthesis of various quinolone derivatives. The nitrile group at the C-4 position is a key functional handle that can be readily converted into other important chemical moieties, most notably a carboxylic acid.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that paves the way for the synthesis of quinolone-based pharmaceuticals. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction can be carried out under either acidic or alkaline conditions, typically by heating under reflux with an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). chemguide.co.uk The resulting 7-fluoroquinoline-4-carboxylic acid is a crucial intermediate, as the 4-oxo-quinoline-3-carboxylic acid core is a well-known pharmacophore found in many fluoroquinolone antibiotics. researchgate.netacs.orgmdpi.com Although many synthetic routes to fluoroquinolones start with precursors already containing the carboxylic acid or an ester, the use of a carbonitrile offers a stable and alternative pathway.

The general transformation can be summarized as follows:

Acid Hydrolysis: Reaction with aqueous acid yields the carboxylic acid directly, along with an ammonium (B1175870) salt as a byproduct. chemguide.co.uk

Alkaline Hydrolysis: Reaction with a base initially produces a carboxylate salt and ammonia. A subsequent acidification step is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk

This conversion is significant because the carboxylic acid group, along with the ketone at the 4-position (often formed via tautomerization or subsequent steps), is essential for the biological activity of many quinolone drugs, playing a critical role in binding to bacterial enzymes like DNA gyrase. nih.gov

Table 1: Synthetic Transformations of the Nitrile Group

| Starting Material | Reagents and Conditions | Product Functional Group | Significance |

|---|

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The quinoline scaffold itself is a privileged structure in medicinal chemistry, and this compound serves as an excellent starting point for constructing more complex, fused heterocyclic systems. clockss.orgnih.gov The reactivity of the nitrile group allows it to participate in cyclization reactions to form new rings.

For instance, nitriles are known precursors for the synthesis of five-membered heterocyclic rings like tetrazoles. The reaction of the nitrile group with reagents such as sodium azide (B81097) (NaN₃), often in the presence of a Lewis acid like zinc chloride, can yield a tetrazole ring. nih.gov In medicinal chemistry, the tetrazole group is often used as a bioisostere for a carboxylic acid, meaning it has similar physical and biological properties. This allows chemists to modulate a compound's properties, such as its acidity and metabolic stability, while potentially retaining its biological activity.

Furthermore, the quinoline ring can be a platform for annulation reactions, where additional rings are fused onto the existing bicyclic structure, leading to novel polycyclic aromatic systems with unique electronic and biological properties. nih.gov

Scaffold for Agrochemical Development

The quinoline scaffold is not only important in pharmaceuticals but also in the development of modern agrochemicals, particularly fungicides and bactericides. researchgate.netnih.govacs.org The structural features of this compound make it an attractive scaffold for creating new pesticides. The use of fluoroquinolone antibiotics in veterinary medicine and livestock farming highlights the potent antimicrobial properties of this class of compounds. nih.govmdpi.commdpi.com

Researchers have successfully modified fluoroquinolone structures to develop potent herbicides. By systematically altering the substituents at various positions on the quinolone ring, scientists have been able to shift the biological activity from antibacterial to herbicidal. chemistryworld.com For example, work has shown that modifications at the N-1 and C-7 positions of a fluoroquinolone core can lead to compounds that inhibit plant-specific enzymes. chemistryworld.com Given that this compound contains the key fluoroquinoline core, it represents a viable starting point for the synthesis of novel agrochemicals. The nitrile group offers a versatile point for chemical modification to explore structure-activity relationships in the search for new and effective crop protection agents. researchgate.netnih.gov

Role in Ligand Design and Coordination Chemistry

The nitrogen atoms within the this compound molecule—one in the quinoline ring and one in the nitrile group—possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. This property opens up applications in coordination chemistry and catalysis. nih.gov

Coordination to Transition Metals

Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals, including palladium, platinum, copper, and ruthenium. nih.govresearchgate.netacs.orgnih.gov The nitrogen atom of the quinoline ring is a primary coordination site.

Additionally, the nitrile group can coordinate to a metal center, although it is generally a weaker ligand than the quinoline nitrogen. wikipedia.org Nitrile ligands can bind in a linear, end-on fashion (L-type ligand) or, in some cases, in a side-on fashion (η²-ligation), particularly with low-valent metals. wikipedia.org The dual potential coordination sites in this compound allow for the formation of either simple mononuclear complexes or more complex polynuclear structures where the molecule acts as a bridging ligand. The electronic properties of these metal complexes can be fine-tuned by the electron-withdrawing fluorine atom on the quinoline ring.

Table 2: Potential Coordination with Transition Metals

| Metal Ion | Potential Coordination Site(s) | Resulting Complex Type | Potential Application |

|---|---|---|---|

| Palladium (Pd²⁺) | Quinoline N, Nitrile N | Mononuclear or Polynuclear | Catalysis, Materials. researchgate.netrsc.org |

| Platinum (Pt²⁺) | Quinoline N, Nitrile N | Square Planar Complexes | Anticancer agents, Catalysis. acs.org |

| Copper (Cu²⁺) | Quinoline N, Nitrile N | Various Geometries | Catalysis, Antimicrobial materials. nih.gov |

| Ruthenium (Ru²⁺/³⁺) | Quinoline N, Nitrile N | Octahedral Complexes | Photochemical applications, Catalysis. nih.gov |

| Zirconium (Zr⁴⁺) | Quinoline N | Octahedral Complexes | Cytotoxic agents. mdpi.com |

Application as a Component in Catalyst Systems (Organocatalysis, Metal-Catalysis)

The ability of this compound to act as a ligand makes it a candidate for use in metal-catalyzed reactions. Quinoline-based ligands are utilized in a variety of catalytic processes, where they can influence the reactivity and selectivity of the metal center through both steric and electronic effects. researchgate.netresearchgate.net For example, quinoline-derived ligands have been employed in palladium-catalyzed C-H functionalization and cross-coupling reactions. nih.govacs.orgrsc.org By incorporating this compound into a metal complex, it could serve as a ligand that modulates the catalytic activity of the metal, potentially leading to new catalytic systems with enhanced performance.

In the realm of organocatalysis, while the direct use of this compound as a catalyst is less documented, quinoline derivatives can function as organocatalysts. For instance, N-heterocyclic carbenes (NHCs), which can be derived from heterocyclic precursors, are powerful organocatalysts for a range of chemical transformations. mdpi.comnih.gov The quinoline framework, with its specific electronic properties, could be incorporated into more complex structures designed to act as metal-free catalysts for organic reactions.

Photophysical and Optoelectronic Applications

The inherent fluorescence of the quinoline ring system makes its derivatives, including this compound, promising candidates for various photophysical and optoelectronic applications. The electron-withdrawing nature of the fluorine and carbonitrile substituents can further modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

The quinoline core is a well-established fluorophore utilized in the design of fluorescent probes for detecting various analytes and for bio-imaging. mdpi.comrsc.org The fluorescence properties of quinoline derivatives are sensitive to their local environment, making them suitable for sensing applications. rsc.org For instance, quinoline-based probes have been developed for the detection of metal ions and for imaging biological structures like lipid droplets. mdpi.com

The 7-fluoro and 4-carbonitrile groups in this compound are expected to enhance its utility as a fluorescent probe. The fluorine atom can improve photostability and influence the emission wavelength, while the carbonitrile group provides a site for further chemical modification, allowing for the attachment of specific recognition moieties to create targeted probes. While specific studies on this compound as a fluorescent probe are not extensively documented, the general principles of quinoline-based probe design suggest its potential in this area.

Table 1: Comparison of General Photophysical Properties of Quinoline-Based Fluorophores

| Property | Typical Range for Quinoline Derivatives | Potential Influence of 7-Fluoro and 4-Carbonitrile Substituents |

| Excitation Wavelength (λex) | 300 - 400 nm | Potential shift to longer wavelengths |

| Emission Wavelength (λem) | 400 - 550 nm | Potential blue or green emission, sensitive to solvent polarity |

| Quantum Yield (ΦF) | 0.1 - 0.8 | Can be enhanced by the rigid quinoline core |

| Stokes Shift | 50 - 150 nm | Can be modulated by the electronic nature of substituents |

Note: The data in this table represents typical values for the quinoline class of fluorophores and serves as an illustrative guide. Specific experimental data for this compound is required for precise characterization.

Quinoline derivatives have been investigated as materials for various layers in Organic Light-Emitting Diodes (OLEDs), including as emitters, electron transporters, and host materials. Their thermal stability and ability to form stable amorphous films are advantageous for device fabrication and longevity. The introduction of fluorine and cyano groups is a common strategy in the design of OLED materials to tune the energy levels and improve charge injection and transport properties.

The 7-fluoro substituent in this compound can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially facilitating electron injection from the cathode. The carbonitrile group can also contribute to this effect and enhance the electron-transporting capabilities of the material. While specific research on the use of this compound in OLEDs is limited, its structural motifs are found in more complex molecules designed for such applications.

Quinoline-based structures are also being explored for their potential in organic solar cells (OSCs), particularly in dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) devices. In DSSCs, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor. In BHJ solar cells, quinoline-containing polymers can function as either the electron donor or acceptor material.

Polymer Chemistry and Materials Science

The reactivity of the nitrile group and the potential for the quinoline ring to be incorporated into a polymer backbone make this compound a molecule of interest in polymer chemistry and materials science.

The carbonitrile group of this compound can potentially undergo polymerization through various chemical routes, leading to the formation of polymers with the quinoline moiety as a pendant group. Such polymers could exhibit interesting thermal, optical, and electronic properties derived from the quinoline unit. For instance, polyquinolines are known for their high thermal stability. google.com

Furthermore, the synthesis of quinoline-containing polymers can be achieved through the polymerization of functionalized quinoline monomers. google.com While specific polymerization studies of this compound are not widely reported, its structure suggests it could serve as a monomer to introduce fluoroquinoline units into polymer chains, thereby imparting specific functionalities.

Small molecules are often incorporated into polymer matrices as functional additives to enhance specific properties such as UV stability, flame retardancy, or optical characteristics. nih.gov Given the photophysical properties of the quinoline core, this compound could potentially be used as a fluorescent additive to create luminescent polymeric materials.

The fluorine substituent might also contribute to improved thermal stability and chemical resistance of the polymer blend. The compatibility of the additive with the polymer matrix is a crucial factor, and the specific interactions between this compound and various polymers would need to be investigated to determine its efficacy as a functional additive.

Table 2: Potential Roles of this compound in Polymer Systems

| Application Area | Potential Function | Anticipated Benefit |

| Monomer | Introduction of fluoroquinoline units into polymer backbones | Enhanced thermal stability, specific optical and electronic properties |

| Functional Additive | Fluorescent dopant | Creation of luminescent polymeric materials |

| Functional Additive | UV stabilizer | Potential to absorb UV radiation and dissipate energy |

Note: This table outlines potential applications that require further experimental validation.

Biological and Biochemical Investigations of 7 Fluoroquinoline 4 Carbonitrile in Vitro and Mechanistic Focus

Enzyme Inhibition and Modulation Studies (In Vitro)

In vitro enzyme assays are fundamental in drug discovery to determine the specific molecular targets of a compound and its potency. For 7-Fluoroquinoline-4-carbonitrile, specific data from such assays are not currently published.

There are no specific in vitro kinase inhibition data available for this compound in the reviewed literature. Kinase inhibitor libraries are often screened to identify new therapeutic agents, particularly in oncology. wikipedia.org While some quinoline (B57606) derivatives have been investigated as kinase inhibitors, for instance, targeting the PI3K/Akt/mTOR pathway or Epidermal Growth Factor Receptor (EGFR), specific screening results for this compound are not documented. nih.gov Generic time-resolved fluorescence assays are one method used to screen for serine/threonine kinase inhibitors, but no such studies have been reported for this specific compound. nih.gov

No specific data on the modulation of protease activity by this compound have been found. While derivatives of some fluoroquinolones, such as ciprofloxacin (B1669076), have been synthesized and shown to inhibit serine proteases in vitro, this has not been extended to this compound. nih.govnih.gov Assays to determine protease activity, often employing fluorescence-based methods, are common but have not been specifically applied to this compound in published research. nih.govgbiosciences.commdpi.com

The primary mechanism of action for the fluoroquinolone class of antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govwikipedia.orgyoutube.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bactericidal effects. researchgate.net Fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. nih.govyoutube.comnih.gov

While this is the general mechanism for the fluoroquinolone class, specific inhibitory concentrations (e.g., IC50 values) for this compound against DNA gyrase or topoisomerase IV are not available in the literature reviewed. The potency of different fluoroquinolones against these enzymes can be influenced by the substituents on the quinolone core. mdpi.comnih.govnih.gov However, without specific experimental data, the precise activity of this compound remains uncharacterized.

There is no information regarding the interaction of this compound with other enzyme families. It is known that some fluoroquinolones can interact with mammalian enzymes, such as cytochrome P450 isozymes, which can lead to drug-drug interactions. wikipedia.org For example, ciprofloxacin is a known inhibitor of CYP1A2. wikipedia.org However, the specific inhibitory profile of this compound against these or any other enzyme families has not been reported.

Receptor Binding and Ligand-Target Interrogation (In Vitro)

Receptor binding assays are crucial for understanding the interaction of a compound with cellular receptors, which can elucidate its mechanism of action and potential off-target effects.

No specific in vitro studies on the interaction of this compound with any G-Protein Coupled Receptors (GPCRs) have been found in the public domain. Methodologies to study such interactions, like radioligand binding assays or fluorescence-based techniques, are well-established for screening compounds against this large and therapeutically important receptor family. nih.govnih.gov However, there is no evidence to suggest that this compound has been subjected to such screening.

Nuclear Receptor Binding Assays

No studies have been identified that investigate the binding affinity or modulatory activity of this compound towards any nuclear receptors. Such assays are crucial for understanding potential hormonal or metabolic effects of a compound.

Ion Channel Modulation

There is no available data from electrophysiological or other functional assays to indicate whether this compound modulates the activity of any ion channels. Research on other fluoroquinolones has shown that some can interact with channels like the human ether-à-go-go-related gene (hERG) potassium channels, which is a critical aspect of safety pharmacology. nih.gov However, these findings are not specific to this compound.

Cellular Activity and Signaling Pathway Perturbations (In Vitro Cellular Models)

Cell Viability and Proliferation Assays (In Vitro Cell Lines)

No published research has specifically evaluated the effects of this compound on the viability or proliferation of any cancer or non-cancerous cell lines. Studies on various fluoroquinolone derivatives have demonstrated antiproliferative activities against a range of cancer cell lines, but these results cannot be directly attributed to this compound. nih.govtandfonline.com

Apoptosis and Cell Cycle Modulation Studies (In Vitro)